3-[(3-Methylcyclohexyl)oxy]azetidine is an organic compound classified as a derivative of azetidine, a four-membered nitrogen-containing heterocyclic structure. Its molecular formula is C10H19NO, indicating it contains ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in various scientific research areas, including medicinal chemistry and materials science.
3-[(3-Methylcyclohexyl)oxy]azetidine can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of heterocycles due to the presence of a nitrogen atom in its ring structure. The compound's classification as a functionalized azetidine makes it relevant for studies involving drug development and synthetic organic chemistry.
The synthesis of 3-[(3-Methylcyclohexyl)oxy]azetidine can be achieved through several methodologies. One effective approach involves photochemical conditions that enable the formation of functionalized azetidines. For instance, the reaction may utilize visible light photoredox catalysis to facilitate the alkylation of azetidine derivatives, leading to the desired product with high stereocontrol and yield .
Common Synthetic Routes:
Industrial synthesis methods remain less documented, but principles of large-scale organic synthesis can be applied to optimize laboratory methods for broader applications .
The molecular structure of 3-[(3-Methylcyclohexyl)oxy]azetidine consists of a four-membered azetidine ring substituted with a 3-methylcyclohexyl group and an oxygen atom. The structural formula can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C10H19NO |
Molecular Weight | 169.26 g/mol |
IUPAC Name | 3-(3-methylcyclohexyl)oxyazetidine |
InChI | InChI=1S/C10H19NO/c1-8-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key | BKPFOOCBOVRFDR-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)OC2CNC2 |
The presence of the methylcyclohexyl group contributes to the compound's steric properties and may influence its reactivity in chemical reactions .
3-[(3-Methylcyclohexyl)oxy]azetidine can participate in various chemical reactions:
Types of Reactions:
Common Reagents:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 3-[(3-Methylcyclohexyl)oxy]azetidine involves its interaction with biological targets such as enzymes or receptors. In medicinal chemistry contexts, it may act by inhibiting or activating specific enzymes involved in disease pathways. The precise pathways are contingent upon the biological system being studied, making this compound a candidate for further exploration in drug development .
The physical properties of 3-[(3-Methylcyclohexyl)oxy]azetidine include:
Chemical Properties:
Relevant data from studies indicate that this compound maintains stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or high temperatures .
3-[(3-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Research indicates that derivatives of azetidines like this compound are being explored for their biological activity, particularly in developing new therapeutic agents .
Palladium- and copper-catalyzed C-O coupling reactions enable direct ether bond formation between azetidine heterocycles and functionalized cyclohexanol derivatives. Key advances include:
Table 1: Transition Metal-Catalyzed C-O Coupling Conditions
Catalyst System | Temp (°C) | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | 100 | Toluene | 78 | Broad substrate scope |
CuI/Neocuproine | 60 | DMF | 85 | Halogen tolerance |
RuH₂(CO)(PPh₃)₃ | 90 | p-Xylene | 65 | No prefunctionalization |
Strained azabicyclo[1.1.0]butane (ABB) precursors enable stereocontrolled synthesis through ring-opening reactions:
Table 2: Stereoselectivity in Strain-Release Cyclizations
Precursor | Reagent | Stereochemistry | dr | Yield (%) |
---|---|---|---|---|
N-Boc-ABB | 3-Methylcyclohexanone/BF₃ | trans | >20:1 | 62 |
2-Pyridinyl Azetidine | Ru₃(CO)₁₂/Cyclohexene | cis | 8:1 | 58 |
N-Cbz-ABB | TfOH/3-Methylcyclohexanol | Inversion | - | 75 |
Microwave irradiation dramatically accelerates nucleophilic substitutions and etherifications:
Table 3: Microwave vs Conventional Alkylation Performance
Conditions | Time | Temp (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Conventional Heating (Δ) | 14 h | 80 | 67 | 18 |
Microwave (Solvent-Free) | 15 min | 120 | 88 | <5 |
Microwave (Aqueous PTC) | 10 min | 150 | 82 | 8 |
Immobilized ABP scaffolds enable modular synthesis and facile purification:
Lipase-mediated kinetic resolution achieves enantiopure intermediates:
Table 4: Enzymatic Resolution Performance Under Optimized Conditions
Biocatalyst | Acyl Donor | Solvent | Time (h) | ee (%) (Acetate/Alcohol) | E-value |
---|---|---|---|---|---|
CAL-A (Immobead-150) | Vinyl acetate | MTBE | 5 | 98/97 | >200 |
CAL-A (CLEA) | Isopropenyl acetate | Toluene | 8 | 95/96 | 180 |
CAL-A/Shvo’s catalyst | Vinyl butyrate | i-Pr₂O | 12 | 96 (product) | - |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: